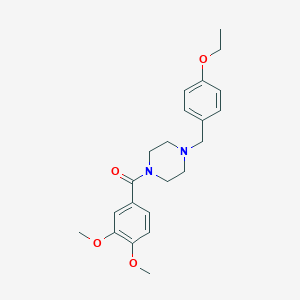
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TDP or TDP-43, is a protein that plays a crucial role in the regulation of RNA processing and gene expression. TDP-43 has been linked to several neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of TDP-43 in scientific research.
作用机制
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 functions as a transcriptional repressor and post-transcriptional regulator of RNA processing. It binds to RNA molecules and regulates their splicing, stability, and transport. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been shown to interact with other proteins involved in RNA metabolism and to play a role in the formation of stress granules, which are cytoplasmic structures that form in response to cellular stress.
Biochemical and Physiological Effects
Studies have shown that 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 plays a critical role in maintaining the integrity of neurons and preventing their degeneration. Mutations in the 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 gene can lead to the accumulation of misfolded proteins and the formation of aggregates in the brain, which are hallmarks of ALS and FTLD. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been linked to other neurological disorders such as Alzheimer's disease and Huntington's disease.
实验室实验的优点和局限性
The use of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in scientific research has several advantages. It is a well-characterized protein with a known function and structure. It is also relatively easy to synthesize and purify. However, there are also limitations to the use of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43. Its aggregation properties can make it difficult to work with, and its interactions with other proteins can be complex and difficult to study.
未来方向
There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43. One area of interest is the development of therapies that target 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in neurodegenerative diseases. Another area of interest is the study of the role of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of new techniques for studying the interactions of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 with other proteins and RNA molecules could lead to a better understanding of its function and potential therapeutic applications.
Conclusion
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 is a protein that plays a crucial role in the regulation of RNA processing and gene expression. It has been linked to several neurodegenerative diseases such as ALS and FTLD. The synthesis, mechanism of action, and potential applications of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in scientific research have become the focus of increasing interest. Further research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 could lead to new therapies for neurodegenerative diseases and a better understanding of its role in cellular processes.
合成方法
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 involves a series of chemical reactions that result in the formation of a piperazine ring and two benzoyl groups. The most common method for synthesizing 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 is through the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethane with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced to 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 using palladium on carbon as a catalyst.
科学研究应用
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has become a crucial tool in scientific research due to its involvement in several neurodegenerative diseases. It has been shown that mutations in the 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 gene can lead to the accumulation of misfolded proteins and the formation of aggregates in the brain, which are hallmarks of ALS and FTLD. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been linked to other neurological disorders such as Alzheimer's disease and Huntington's disease.
属性
产品名称 |
1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
|---|---|
分子式 |
C23H28N2O7 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
(2,3-dimethoxyphenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28N2O7/c1-28-17-8-6-7-16(20(17)31-4)23(27)25-11-9-24(10-12-25)22(26)15-13-18(29-2)21(32-5)19(14-15)30-3/h6-8,13-14H,9-12H2,1-5H3 |
InChI 键 |
BEPQIBUKVJEYBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)